3-(4-(Chlorosulfonyl)phenyl)propanoic acid

Physicochemical profiling pKa prediction Lead optimization

3-(4-(Chlorosulfonyl)phenyl)propanoic acid (CAS 63545-54-0), also known as p-chlorosulfonyldihydrocinnamic acid, is a para-substituted aromatic compound that combines a propanoic acid linker with an electrophilic chlorosulfonyl (–SO₂Cl) group. This bifunctional architecture supports sequential derivatization—amide/ester formation via the carboxylic acid and nucleophilic substitution at the sulfonyl chloride—making it a versatile intermediate in medicinal chemistry.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 63545-54-0
Cat. No. B1363584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Chlorosulfonyl)phenyl)propanoic acid
CAS63545-54-0
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)S(=O)(=O)Cl
InChIInChI=1S/C9H9ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
InChIKeyINJMPXHPNFJMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Chlorosulfonyl)phenyl)propanoic Acid (CAS 63545-54-0): A Bifunctional Sulfonyl Chloride–Carboxylic Acid Building Block for Pharmaceutical Synthesis


3-(4-(Chlorosulfonyl)phenyl)propanoic acid (CAS 63545-54-0), also known as p-chlorosulfonyldihydrocinnamic acid, is a para-substituted aromatic compound that combines a propanoic acid linker with an electrophilic chlorosulfonyl (–SO₂Cl) group [1]. This bifunctional architecture supports sequential derivatization—amide/ester formation via the carboxylic acid and nucleophilic substitution at the sulfonyl chloride—making it a versatile intermediate in medicinal chemistry . Physicochemical profiling reveals a predicted pKa of 4.40, a logP of 2.71, and a melting point of 130–134 °C, with moisture sensitivity that demands anhydrous handling [2]. Commercial availability spans 90 % to 99 % purity from multiple suppliers, positioning it as an accessible starting material for sulfonamide- and kinase-inhibitor-oriented research programs.

Why 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid Cannot Be Replaced by Generic In-Class Analogs


The para-chlorosulfonyl substituent and the three-carbon propanoic acid tether jointly define the reactivity, physicochemical profile, and downstream synthetic utility of this compound. Replacing the sulfonyl chloride with a sulfonyl fluoride (CAS 21864-49-3) alters electrophilicity and hydrolytic stability, shifting reaction kinetics and chemoselectivity in sulfonamide formation [1]. Substituting the propanoic acid linker with a shorter acetic acid homolog (CAS 22958-99-2) changes the spatial presentation of the carboxylic acid group, which can affect the geometry of derived ligands and their target engagement . Even the parent hydrocarbon, 3-phenylpropanoic acid, lacks the sulfonyl halide warhead altogether, forfeiting the ability to covalently modify nucleophilic residues or generate sulfonamide libraries. These functional and structural differences mean that in-class substitution without re-optimization of downstream synthetic routes or biological assays is not scientifically sound .

Quantitative Comparator Evidence: 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid vs. Closest Analogs


Acidity Modulation: pKa Shift of –0.26 vs. Parent 3-Phenylpropanoic Acid

The electron-withdrawing chlorosulfonyl group lowers the carboxylic acid pKa relative to the unsubstituted parent. The target compound exhibits a predicted pKa of 4.40 ± 0.10, compared with 4.66 for 3-phenylpropanoic acid, a difference of –0.26 log units [1]. This shift increases the fraction of ionized carboxylate at physiological pH, enhancing aqueous solubility but potentially reducing passive membrane permeability, an important consideration during lead optimization.

Physicochemical profiling pKa prediction Lead optimization

Lipophilicity Enhancement: 0.65 LogP Unit Increase vs. Parent Hydrocinnamic Acid

The chlorosulfonyl group also elevates lipophilicity. The target compound has a measured/calculated LogP of 2.71, whereas 3-phenylpropanoic acid has a LogP of approximately 2.06 [1][2]. The +0.65 log unit difference indicates enhanced partitioning into lipid membranes, which can improve passive permeability but must be balanced against solubility requirements.

LogP Membrane permeability Drug-likeness

Reactivities Different: Sulfonyl Chloride vs. Sulfonyl Fluoride in Sulfonamide Synthesis

Sulfonyl chlorides are inherently more reactive electrophiles than the corresponding sulfonyl fluorides. The stability order of sulfonyl halides is F > Cl > Br > I, meaning the chloride reacts faster with amines while the fluoride offers greater hydrolytic stability but requires harsher conditions or catalysts [1]. In parallel synthesis of aliphatic sulfonamides, sulfonyl chlorides reacted efficiently with sterically hindered amines, whereas the corresponding fluorides showed low activity [2]. Conversely, sulfonyl fluorides exhibit superior chemoselectivity in SuFEx click chemistry, making them preferred for bioconjugation but less suitable for high-throughput medicinal chemistry where broad amine scope is needed.

Sulfonamide synthesis Sulfonyl halide reactivity Click chemistry

Procurement Cost Advantage: 78% Lower Price per Gram vs. Fluorosulfonyl Analog

Head-to-head pricing from a single supplier (AKSci) shows that 3-(4-(chlorosulfonyl)phenyl)propanoic acid is substantially more economical than its fluorosulfonyl congener. At the 1-gram scale, the target compound costs $112 versus $507 for 3-[4-(fluorosulfonyl)phenyl]propanoic acid (CAS 21864-49-3); at the 5-gram scale, the prices are $392 versus $1180, representing savings of approximately 78 % and 67 %, respectively . This differential reflects lower synthesis costs for the sulfonyl chloride intermediate.

Cost efficiency Building block procurement Comparative pricing

Validated Synthetic Utility: One-Pot Stereoselective Sulfonamide Formation Under Microwave Irradiation

A derivative of the target compound, anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid, was employed in a one-pot microwave-induced debrominative decarboxylation–sulfamation sequence to produce (Z)-4-(2-bromovinyl)benzenesulfonamides in good yields with a diverse range of alkyl and aryl amines [1]. This demonstrates the practical synthetic utility of compounds bearing the 4-(chlorosulfonyl)phenylpropanoic acid scaffold in generating stereodefined sulfonamide products, a motif prevalent in kinase inhibitors and antibacterial agents.

Microwave-assisted synthesis Sulfonamide library Stereoselective reaction

Linker Length Distinction: Propanoic Acid (C3) vs. Phenylacetic Acid (C1) Spacer

The target compound contains a three-carbon propanoic acid chain linking the phenyl ring to the carboxylic acid, whereas the closest structural congener with an identical sulfonyl chloride group, 4-(chlorosulfonyl)phenylacetic acid (CAS 22958-99-2), bears a single-carbon acetic acid tether [1]. This 2-methylene difference alters the spatial disposition of the carboxylate, which can impact binding geometry in target proteins and influence the physicochemical properties of downstream amide/ester conjugates. The propanoic acid linker also provides an additional rotatable bond (4 vs. 3 for the phenylacetic acid analog), potentially affecting conformational flexibility [2].

Spacer length Structure-activity relationship Sulfonyl chloride building blocks

Application Scenarios for 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid Based on Verified Differentiating Evidence


Medicinal Chemistry: Kinase Inhibitor and HDAC Inhibitor Library Synthesis

The chlorosulfonyl group enables rapid diversification into sulfonamide libraries targeting kinase ATP-binding sites and HDAC catalytic domains. The compound's documented use as a pharmaceutical intermediate and its demonstrated performance in one-pot sulfonamide synthesis [1] make it a preferred entry point for synthesizing analogs where the propanoic acid spacer is required for optimal target engagement, as validated by the linker-length comparison with the phenylacetic acid congener [2].

Budget-Conscious Parallel Synthesis for Academic and Biotech Laboratories

With a cost 78 % lower per gram than the fluorosulfonyl analog (1 g scale) , this compound is the economically rational choice for parallel synthesis campaigns that require tens to hundreds of sulfonamide variations. The price advantage allows more extensive structure–activity relationship (SAR) exploration under fixed grant or seed-funding constraints.

Pre-Clinical Candidate Optimization Requiring Fine-Tuned Physicochemical Properties

The +0.65 LogP shift and –0.26 pKa shift relative to the parent hydrocinnamic acid scaffold [3] provide a distinct physicochemical fingerprint. Researchers optimizing lead series for balanced solubility-permeability profiles can exploit these differential values to predict and tune ADME properties without introducing additional heteroatoms or ring systems.

Contract Research and Custom Synthesis of Sulfonamide-Containing Advanced Intermediates

Custom synthesis providers (e.g., Enamine, Apollo Scientific) list this compound with purities up to 98 % . The combination of a reactive sulfonyl chloride electrophile and a carboxylic acid handle meets the dual-functionalization requirements frequently encountered in contract research organization (CRO) projects, where multi-kilogram scale-up of sulfonamide intermediates is requested.

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